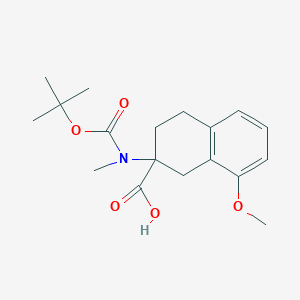

2-n-Boc-8-methoxy-2-methylamino-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid

CAS No.: 886364-93-8

Cat. No.: VC18380045

Molecular Formula: C18H25NO5

Molecular Weight: 335.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 886364-93-8 |

|---|---|

| Molecular Formula | C18H25NO5 |

| Molecular Weight | 335.4 g/mol |

| IUPAC Name | 8-methoxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3,4-dihydro-1H-naphthalene-2-carboxylic acid |

| Standard InChI | InChI=1S/C18H25NO5/c1-17(2,3)24-16(22)19(4)18(15(20)21)10-9-12-7-6-8-14(23-5)13(12)11-18/h6-8H,9-11H2,1-5H3,(H,20,21) |

| Standard InChI Key | WXSRZTHLNWMFLQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N(C)C1(CCC2=C(C1)C(=CC=C2)OC)C(=O)O |

Introduction

Structural and Molecular Characterization

Core Architecture

The compound’s backbone consists of a 1,2,3,4-tetrahydronaphthalene (tetralin) ring system, a bicyclic structure that enhances metabolic stability and bioavailability compared to planar aromatic systems. Key substituents include:

-

Boc group: Introduced at the 2-position to protect the secondary amine during synthesis.

-

Methoxy group: Located at the 8-position, influencing electronic properties and solubility.

-

Methylamino group: Positioned at the 2-position, contributing to hydrogen-bonding potential.

-

Carboxylic acid: At the 2-position, enabling salt formation or conjugation .

Molecular Properties

-

Molecular formula: C₁₈H₂₅NO₅

-

Molecular weight: 335.4 g/mol.

-

pKa values:

Table 1: Comparative Properties of Related Tetralin Derivatives

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves sequential functionalization of the tetralin core:

-

Ring formation: Cyclization of substituted phenethylamines or via Diels-Alder reactions.

-

Methoxy introduction: Electrophilic aromatic substitution or starting from methoxy-containing precursors .

-

Boc protection: Reaction with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP, THF) .

-

Methylamino incorporation: Reductive amination of ketone intermediates or nucleophilic substitution .

Microwave-assisted synthesis and solvent-free conditions are employed to enhance yields (reported up to 87% in similar compounds) .

Key Reactions

-

Deprotection: Acidic removal of the Boc group (e.g., HCl/dioxane) yields a free amine for further coupling .

-

Ester hydrolysis: Conversion of methyl esters (e.g., compound ) to carboxylic acids using LiOH or NaOH .

-

Amide formation: Activation of the carboxylic acid with HATU/DMF enables conjugation with amines .

Biological and Pharmaceutical Applications

Neuropharmacology

The tetralin scaffold mimics neurotransmitters like dopamine, suggesting potential in CNS disorders. Boc protection enhances blood-brain barrier permeability, while the methylamino group may interact with serotonin or norepinephrine transporters .

Kinase Inhibition

Structural analogs (e.g., Raf inhibitors in ) demonstrate that tetralin derivatives can occupy ATP-binding pockets in kinases. The carboxylic acid may chelate Mg²⁺ ions critical for kinase activity, as seen in sorafenib-like compounds .

Table 2: Biological Activity of Selected Analogs

Physicochemical and Spectroscopic Data

Spectral Features

-

¹H NMR (400 MHz, DMSO-d₆): δ 1.46 (s, Boc CH₃), 2.95–2.75 (m, tetralin CH₂), 3.80 (s, OCH₃), 6.89–7.39 (m, aromatic H) .

-

MS (ESI+): m/z 336.4 [M+H]⁺.

Solubility and Stability

-

Solubility: Moderate in DMSO (>10 mM), low in aqueous buffers (improved via salt formation) .

-

Stability: Stable at −20°C for >6 months; Boc group hydrolyzes under acidic or prolonged basic conditions.

Future Directions and Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume